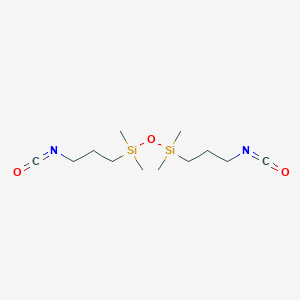
6-chloro-5-ethylpyridazin-3-ol
Overview
Description
6-chloro-5-ethylpyridazin-3-ol is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 5th position of the pyridazine ring
Mechanism of Action
Target of Action
The primary target of 6-chloro-5-ethylpyridazin-3-ol is cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever. The compound’s inhibitory action against COXs was confirmed through both in vivo and in vitro analyses .
Mode of Action
This compound interacts with its targets, the COXs, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COXs, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation and pain sensation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COXs and subsequently decreasing prostaglandin production, the compound can alleviate symptoms associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-ethylpyridazin-3-ol typically involves the chlorination of 5-ethylpyridazin-3(2H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-chloro-5-ethylpyridazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 5-ethylpyridazin-3(2H)-one.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Amines, thiols, alkoxides; solvent: ethanol or methanol; temperature: reflux.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: 5-Ethylpyridazin-3(2H)-one.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
6-chloro-5-ethylpyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
- 6-Chloro-5-methylpyridazin-3-amine
- 6-Chloro-N-ethylpyridazin-3-amine
- 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine
Comparison: 6-chloro-5-ethylpyridazin-3-ol is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted analogs, the ethyl group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties.
Properties
IUPAC Name |
3-chloro-4-ethyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVUMYUSCAURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491711 | |
| Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-44-2 | |
| Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















